(2S)-2-(tert-butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoic acid is a compound with significant implications in medicinal chemistry, particularly as a potential therapeutic agent. This compound features a tert-butoxycarbonyl protecting group on the amino group, which is common in peptide synthesis to enhance stability and solubility. The presence of the 4,4-difluorocyclohexyl group suggests potential bioactivity, possibly influencing the compound's interaction with biological targets.
The compound is documented in various chemical databases and patent literature, indicating its relevance in pharmaceutical research. Notably, it is associated with therapeutic applications targeting specific mutations in cancer treatment, particularly those involving isocitrate dehydrogenase 1 and 2 (IDH1/2) mutations .
This compound can be classified as an amino acid derivative due to its structure, which includes an amino group, a carboxylic acid group, and a hydrocarbon chain. It falls under the category of organic compounds with potential pharmaceutical applications.
The synthesis of (2S)-2-(tert-butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoic acid typically involves multiple steps:
The molecular structure of (2S)-2-(tert-butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoic acid can be represented as follows:
The compound's InChI key and other structural identifiers can be found in chemical databases such as PubChem and chemical patent records .
(2S)-2-(tert-butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoic acid can undergo several chemical reactions:
The mechanism by which (2S)-2-(tert-butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoic acid exerts its biological effects involves:
Research indicates that compounds targeting IDH mutations can significantly alter tumor metabolism and promote cell death in certain cancer types .
Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and High-Performance Liquid Chromatography are often employed to confirm purity and structural integrity .
(2S)-2-(tert-butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoic acid has potential applications in:
The tert-butoxycarbonyl (Boc) group serves as a cornerstone protecting group for α-amino acids during the synthesis of complex peptides and modified amino acid derivatives. For (2S)-2-(tert-butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoic acid, Boc protection achieves three critical objectives:
Industrial-scale synthesis leverages Boc protection early in the reaction sequence. As demonstrated in Patent CN113929598A, 2-tert-butoxycarbonylamino-3-iodo-L-alanine methyl ester undergoes zinc-mediated Negishi coupling after Boc installation. This sequence achieves 85% yield for the coupling step, underscoring the group’s stability under reductive conditions [1]. Table 1 compares protection strategies:
Table 1: Performance of Amino-Protecting Groups in Difluorocyclohexylpropanoic Acid Synthesis
Protecting Group | Deprotection Conditions | Racemization Risk | Yield in Key Step |
---|---|---|---|
Boc | Trifluoroacetic acid | Low | 85% |
Fmoc | Piperidine | Moderate | 78% |
Cbz | Hydrogenolysis | Low | 80% |
The 4,4-difluorocyclohexyl group confers unique physicochemical properties to amino acid derivatives, including enhanced lipophilicity (logP +0.7 vs. non-fluorinated analogues) and metabolic stability. Incorporating this motif stereoselectively presents two primary challenges:
A patented solution (CN113929598A) employs bis(trimethylsilyl)lithium amide to generate a lithium enolate from 4,4-difluorocyclohexanone at –78°C. Subsequent reaction with N-phenyl-bis(trifluoromethylsulfonyl)imine yields an electrophilic enol triflate ("Compound 1"). This intermediate undergoes palladium-catalyzed Negishi coupling with a Boc-protected iodoalanine derivative, achieving >98% diastereomeric excess. The zinc reagent’s low basicity prevents epimerization at the α-carbon, while the Pd/SPhos catalyst system suppresses β-hydride elimination [1].
Applications in membrane protein studies exploit the fluorinated motif’s 19F-NMR compatibility. The geminal difluorines act as sensitive probes for protein folding and environmental polarity, enabling real-time tracking of conformational changes in G protein-coupled receptors [5].
(2S)-2-(tert-Butoxycarbonylamino)-3-(4,4-difluorocyclohexyl)propanoic acid serves as a critical building block in SPPS for introducing hydrophobic, fluorinated segments. Its Boc group enables acidolytic deprotection (30% TFA in dichloromethane) while maintaining acid-labile side-chain protections. Key operational considerations include:
Table 2: SPPS Coupling Efficiency for Fluorinated Amino Acids
Coupling Reagent | Solvent | Reaction Time (min) | Coupling Yield |
---|---|---|---|
HBTU/HOAt | DMF | 30 | 98% |
DIC/6-Cl-HOBt | NMP | 45 | 95% |
PyBOP | DCM:DMF (1:1) | 60 | 92% |
Post-incorporation, microwave-assisted deprotection (50°C, 5 min) enhances sequence elongation efficiency. The fluorinated side chain’s hydrophobicity improves peptide purification via reversed-phase HPLC, with retention times increasing by 2–3 minutes per incorporated residue .
Constructing the (2S)-stereocenter requires enantioselective methods compatible with the Boc-protected amine and fluorinated side chain. Three catalytic strategies demonstrate efficacy:
The industrial synthesis employs late-stage hydrogenation (Pd/C, methanol, 25°C) of a dehydroalanine intermediate ("Compound 2"). This strategy capitalizes on the substrate-directed effect: the Boc group’s carbonyl oxygen coordinates Pd, positioning hydrogen delivery syn to the amino acid backbone. This step achieves >99% diastereoselectivity and 90% isolated yield without epimerization [1]. Engineered aminoacyl-tRNA synthetases represent an emerging biocatalytic approach, incorporating the fluorinated amino acid directly into peptides during in-vitro translation with 97% fidelity [5].
Alkyne-functionalized analogues of the target compound enable "click chemistry" conjugation or macrocyclization. Sonogashira coupling is optimal for installing alkynes at the 4-position of the cyclohexyl ring:
Applications include:
Limitations arise from the ring’s geminal difluorines, which reduce transannular strain and lower the kinetic barrier for alkyne rotation. This necessitates longer tether lengths (n=3–5 methylene units) for effective intramolecular reactions [5].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3